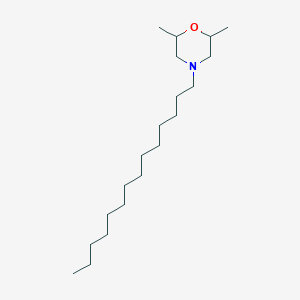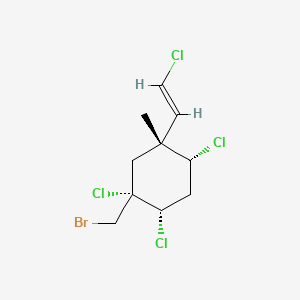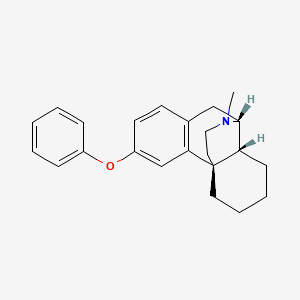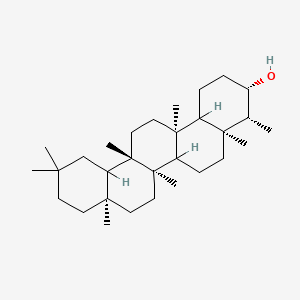
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of friedelin, which is commonly found in various plant species, including those from the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families . (3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol has garnered interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol can be synthesized through the reduction of friedelin (friedelan-3-one). The reduction process typically involves the use of sodium metal, which produces friedelan-3alpha-ol as the major product . Alternatively, lithium aluminum hydride or sodium borohydride can be used, although these reagents may yield different stereoisomers .
Industrial Production Methods
Industrial production of friedelan-3alpha-ol often involves extraction from natural sources. Common solvents used for extraction include methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform . Soxhlet extraction is a widely used method for obtaining friedelin and its derivatives . Recent advancements have also explored the use of genetically engineered yeast to produce friedelin through CRISPR/Cas9 technology and gene overexpression plasmids .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form friedelin (friedelan-3-one).
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium metal, lithium aluminum hydride, and sodium borohydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Friedelin (friedelan-3-one).
Reduction: this compound.
Substitution: Depending on the substituent, products can vary widely.
Aplicaciones Científicas De Investigación
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol has numerous scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in plant defense mechanisms and ecological interactions.
Medicine: Investigated for its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol exerts its effects through various molecular targets and pathways. For instance, it has been shown to modulate the AMPK-mTOR signaling pathway, which is crucial for autophagy and cellular metabolism . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Friedelin (friedelan-3-one): The oxidized form of friedelan-3alpha-ol, known for its similar pharmacological properties.
Friedelan-3beta-ol: Another stereoisomer of friedelan-3alpha-ol, produced through reduction with different reagents.
Friedelin methyl ether: A derivative with enhanced anti-inflammatory activity.
Uniqueness
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol is unique due to its specific stereochemistry, which influences its biological activity and pharmacological properties. Its ability to modulate multiple signaling pathways and its diverse range of bioactivities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C30H52O |
|---|---|
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22?,23?,24?,26+,27+,28-,29+,30-/m0/s1 |
Clave InChI |
XCDQFROEGGNAER-PPGXERKRSA-N |
SMILES isomérico |
C[C@H]1[C@H](CCC2[C@@]1(CCC3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4CC(CC5)(C)C)C)C)C)C)C)O |
SMILES canónico |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O |
Sinónimos |
3beta-friedelinol epi-friedelinol epifriedelanol friedelanol friedelinol friedelinol, (3beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


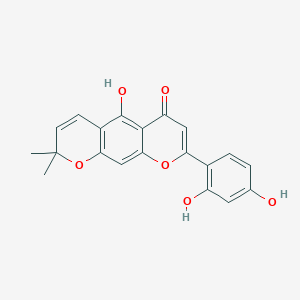
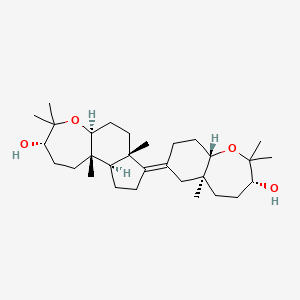
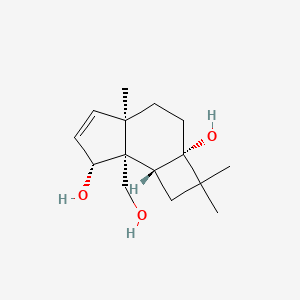
![(Z)-7-[(1S,4R,5R,6S)-6-[(E,3R)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1255654.png)
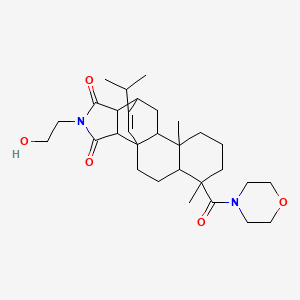
![2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1255659.png)
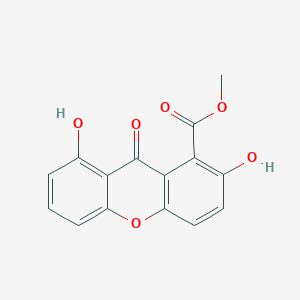
![(2Z)-2-[(2R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-(3-hydroxypropyl)-4-methyl-3-[(3E,5E)-4-methyl-6-[(1R,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]hexa-3,5-dienyl]cyclohexylidene]propanal](/img/structure/B1255661.png)
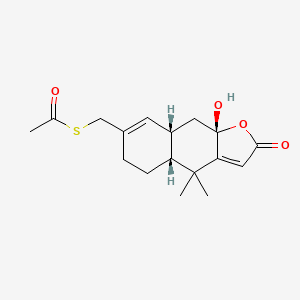
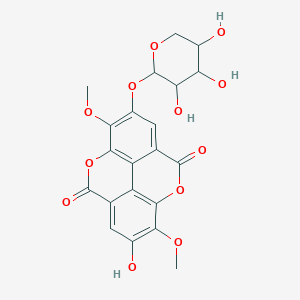
![Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol](/img/structure/B1255666.png)
